
8-Quinolyl(8-quinolylsulfonyl)amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinolin-8-amines, which are isomerically related to 8-Quinolyl(8-quinolylsulfonyl)amine, has been reported in several studies . One method involves the use of intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . This process can be conducted using either stannic chloride or indium (III) chloride .Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom.Chemical Reactions Analysis
Quinolin-8-amines, which are structurally related to this compound, have been used in the construction of aromatic nitrogen heterocycles . These reactions involve the use of main group metal Lewis acid catalysts and can be conducted under aerobic conditions .Physical And Chemical Properties Analysis
Amines, including this compound, are known to act as weak organic bases . Lower aliphatic amines are gases, higher members are solids, and the intermediate members are liquids under ordinary temperature and pressure . The solubility of amines in water decreases with increasing molecular weight .Applications De Recherche Scientifique
Synthesis of Novel Nitrogenous Heterocyclic Compounds
Research has focused on the synthesis of nitrogenous heterocyclic compounds, including those based on 8-Quinolyl derivatives, due to their potential biological activities such as antimicrobial and cytotoxic properties. For instance, compounds linked to amino acid esters or heterocyclic amines were synthesized, showing variable antimicrobial activities and cytotoxic activity on tumor cell lines, highlighting their significance in developing new therapeutic agents (Farhan & Saour, 2017).
Analytical Chemistry Applications
In analytical chemistry, derivatives of 8-Quinolyl have been utilized for the separation and detection of amines. A study demonstrated that derivatizing aliphatic amines with 8-quinolinesulfonyl chloride followed by reversed-phase high-performance liquid chromatography (RP-HPLC) allowed for good separation and highly sensitive ultraviolet detection of sulfonamide derivatives (Saleh & Pok, 1997).
Copper-Catalyzed Remote C−H Amination
The copper-catalyzed remote C−H amination of 8-aminoquinoline scaffolds represents an innovative approach in organic synthesis, providing a pathway to synthesize various 5-aminated quinolines. This method showcases complete regioselectivity and operational simplicity, proving essential for synthesizing bioactive molecular scaffolds (Yin et al., 2017).
Synthesis and Properties of Sulfonamides
Further studies have explored the synthesis and properties of some sulfonamides of the quinoline series, underscoring the versatility of 8-quinolyl derivatives in forming compounds with potential biological and pharmacological activities. This includes the preparation of 8-sulfonamidoquinolines, showcasing the broad applicability of these derivatives in developing new chemical entities with desired properties (Vinokurova & Fel'dman, 1968).
Corrosion Inhibition
The use of 8-quinolyl derivatives extends to material science, where they serve as corrosion inhibitors for metals. A study found that 8-aminoquinoline and its derivatives effectively inhibit the corrosion of aluminium alloys in saline environments. This application is crucial for extending the life and performance of metal structures and components in corrosive conditions (Wang et al., 2015).
Propriétés
IUPAC Name |
N-quinolin-8-ylquinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-24(23,16-10-2-6-14-8-4-12-20-18(14)16)21-15-9-1-5-13-7-3-11-19-17(13)15/h1-12,21H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSBWTPQXILZOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

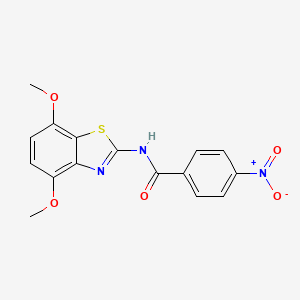
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2731663.png)
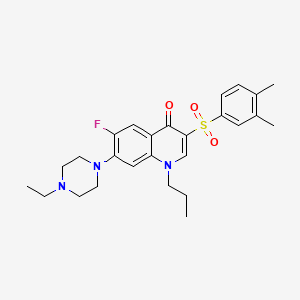
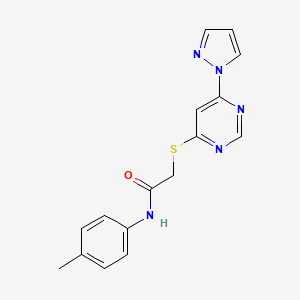
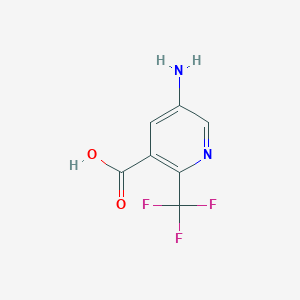
![3-(4-ethylphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2731669.png)
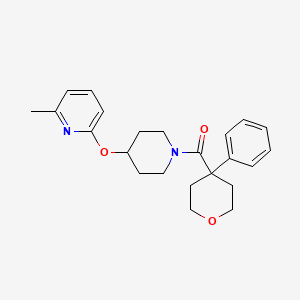
![N-(2,4-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2731672.png)
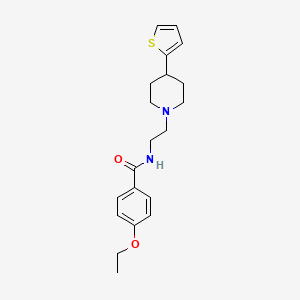
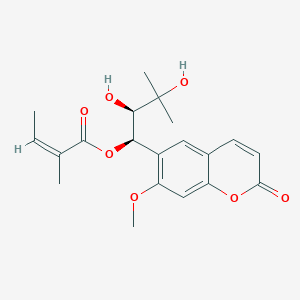
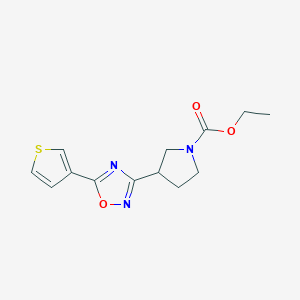
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2731677.png)
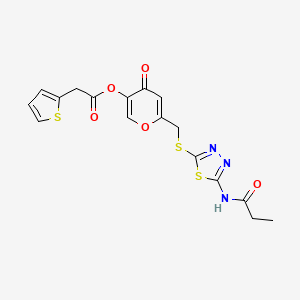
![3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2731679.png)